Magnesium lauryl sulfate

Übersicht

Beschreibung

Magnesium lauryl sulfate is the magnesium salt of laureth sulfate . It is used mainly in the chemical industry for the preparation of specialized shampoos for people with delicate skin . It is a semi-synthetic substance derived from the fatty ether of lauryl alcohol, polyethylene glycol (PEG), and magnesium sulfate . The ether itself is of plant origin, most often from coconut oil .

Synthesis Analysis

Magnesium lauryl sulfate can be prepared using a modified Lab-scale method. Initially, magnesium sulfate is prepared using the precipitation technique; it is used to prepare its nanoparticles by the Top-down technique .Molecular Structure Analysis

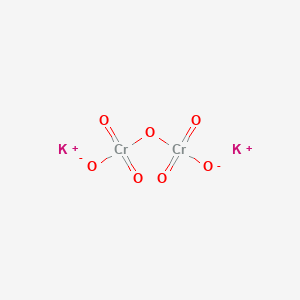

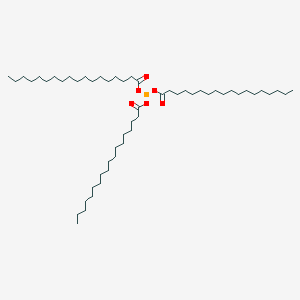

The molecular formula of Magnesium lauryl sulfate is C24H50MgO8S2 . Its average mass is 555.084 Da and its monoisotopic mass is 554.279724 Da .Chemical Reactions Analysis

Magnesium lauryl sulfate is generally soluble in water. The resulting solutions contain moderate concentrations of hydroxide ions and have pH’s greater than 7.0 .Physical And Chemical Properties Analysis

Magnesium lauryl sulfate is a pale-yellow liquid with a mild odor . It is soluble in methanol, acetone, and water, but insoluble in kerosene . It may float or sink and mix with water .Wissenschaftliche Forschungsanwendungen

Photosynthetic Characteristics Enhancement

Magnesium sulfate, when applied foliarly during the booting stage, can effectively increase wheat grain weight . It maintains high canopy photosynthesis after anthesis and enhances the activities of most starch synthesis enzymes, leading to a higher content of grain starch .

Dry Matter Accumulation and Translocation

Foliar application of magnesium sulfate can improve superior dry matter accumulation and translocation in grain . This application during the booting stage has shown to increase dry matter production .

Carbohydrate Metabolism in Grain

Exogenous supply of magnesium sulfate enhances the sucrose synthase (SUS) and invertase (INV) enzyme activities in detached wheat grains . This leads to an increase in the content of grain starch .

Soil Microbial Biomass and Activity

Short-term application of magnesium sulfate significantly increases microbial biomass carbon, and activities of invertase and protease of soils . However, it decreases the phosphatase activity in certain types of soil .

Soil Bacterial Community Composition

Magnesium sulfate application changes the soil bacterial community structure . For instance, it increases the relative abundance of genera Acidobacter, Mizugakiibacter, and Singulisphaera, while decreasing the relative abundance of Acidiphilium, Bradyrhizobium, and Gemmatimonas in certain types of soil .

Nutrient Uptake and Yield Improvement

Magnesium fertilizer can improve the nutrient uptake, yield, and disease resistance of crops . It is often used at the pre-transplanting stage, tillering stage, and jointing stage .

Wirkmechanismus

Target of Action

Magnesium lauryl sulfate primarily targets myometrial muscle cells . It plays a crucial role in the inhibition of action potentials in these cells .

Mode of Action

The compound interacts with its targets by directly inhibiting action potentials in myometrial muscle cells . This interaction results in the uncoupling of excitation and contraction, which decreases the frequency and force of contractions .

Biochemical Pathways

Magnesium lauryl sulfate affects several biochemical pathways. It plays a fundamental role in photosynthesis, protein synthesis, and nucleic acid metabolism . It is also involved in hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase .

Pharmacokinetics

For magnesium sulfate, it is known that when taken orally, it promotes bowel evacuation by causing osmotic retention of fluid, which distends the colon with increased peristaltic activity . Parenterally, magnesium decreases acetylcholine in motor nerve terminals and acts on the myocardium by slowing the rate of S-A node impulse formation and prolonging conduction time .

Result of Action

The result of the action of magnesium lauryl sulfate is a decrease in the frequency and force of contractions in myometrial muscle cells . This effect is due to the direct inhibition of action potentials in these cells .

Action Environment

The action of magnesium lauryl sulfate can be influenced by environmental factors. For instance, it is used mainly in the chemical industry for the preparation of specialized shampoos for people with delicate skin . It works even in hard water . The residual surfactants and their breakdown products are dispersed in the environment predominantly via the disposal of sewage and land application of sewage sludge . They exhibit a relatively longer life cycle in the environment due to high surface affinity, and antimicrobial and recalcitrant properties .

Safety and Hazards

Magnesium lauryl sulfate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

magnesium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H26O4S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2*2-12H2,1H3,(H,13,14,15);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNDBUATLJAUQM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(SO4C12H25)2, C24H50MgO8S2 | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-41-7 (Parent) | |

| Record name | Magnesium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003097083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

555.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [magnesium salt] appears as light yellow liquid with a mild odor. May float or sink and mix with water. (USCG, 1999) | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.04 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Magnesium lauryl sulfate | |

CAS RN |

3097-08-3 | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003097083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monododecyl ester, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium dodecylsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T88HA2N17X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Magnesium Lauryl Sulfate in pharmaceutical formulations?

A: Magnesium Lauryl Sulfate is primarily used as a lubricant in tablet formulations. Research indicates its effectiveness in reducing ejection forces during tablet manufacturing, particularly for direct compression fillers like microcrystalline cellulose, compressible starch, spray-dried lactose, and direct compression sucrose [].

Q2: Can Magnesium Lauryl Sulfate impact drug dissolution, and if so, how does this differ from Magnesium Stearate?

A: Yes, the choice of lubricant can significantly influence drug release. Research suggests that shear mixing with Magnesium Stearate can hinder drug dissolution, potentially due to the formation of a hydrophobic film around the powder particles []. This effect is less pronounced with Magnesium Lauryl Sulfate, suggesting it might be a preferred choice in formulations where maintaining optimal drug dissolution is crucial [].

Q3: Are there any specific advantages of using Magnesium Lauryl Sulfate in capsule formulations?

A: Studies show that Magnesium Lauryl Sulfate can be an effective lubricant in capsule filling, offering comparable or even superior performance to Magnesium Stearate, particularly with compressible starch as a filler []. Its potential to minimize the inhibitory effects on drug dissolution observed with Magnesium Stearate [] further highlights its suitability for capsule formulations.

Q4: Beyond its use as a lubricant, are there other applications of Magnesium Lauryl Sulfate in pharmaceutical formulations?

A: While primarily known as a lubricant, Magnesium Lauryl Sulfate is also incorporated into dispersible tablet formulations. For example, it is used in entacapone dispersible tablets along with other excipients like silicified microcrystalline cellulose, lactose, cross-linked carboxymethyl cellulose, and sodium stearyl fumarate []. This suggests a potential role in facilitating tablet disintegration and dispersion in aqueous environments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)